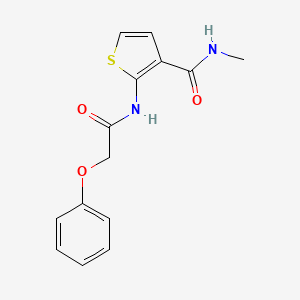

N-metil-2-(2-fenoxiacetamido)tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Aplicaciones Científicas De Investigación

- Los derivados del tiofeno, incluyendo la N-metil-2-(2-fenoxiacetamido)tiofeno-3-carboxamida, han despertado interés como posibles compuestos biológicamente activos. Los químicos medicinales exploran sus estructuras para mejorar los medicamentos existentes o desarrollar otros nuevos con diversos efectos biológicos .

- Las moléculas mediadas por tiofeno juegan un papel crucial en los semiconductores orgánicos, los transistores de efecto de campo orgánico (OFET) y los diodos emisores de luz orgánica (OLED). Sus propiedades electrónicas únicas los hacen valiosos para fabricar dispositivos optoelectrónicos eficientes .

- Los derivados del tiofeno se utilizan como inhibidores de la corrosión en la química industrial. Su capacidad para proteger los metales de la corrosión los hace relevantes en la ciencia e ingeniería de materiales .

- Algunos derivados del tiofeno, incluyendo la this compound, exhiben propiedades antimicrobianas. Los investigadores investigan su potencial como nuevos agentes antimicrobianos .

- Los compuestos basados en tiofeno se han explorado por sus propiedades analgésicas y antiinflamatorias. Comprender sus mecanismos de acción puede conducir al desarrollo de medicamentos efectivos para aliviar el dolor .

- Los investigadores estudian los derivados del tiofeno por su actividad antitumoral. Estos compuestos pueden ser prometedores en la terapia contra el cáncer, y las investigaciones adicionales están en curso .

Química Medicinal y Desarrollo de Medicamentos

Semiconductores Orgánicos y Electrónica

Inhibición de la Corrosión

Actividad Antimicrobiana

Efectos Analgésicos y Antiinflamatorios

Investigación Antitumoral

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a small molecule that primarily targets the Actin-related protein 2/3 complex . This complex plays a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes such as cell motility, vesicle trafficking, and the maintenance of cell shape .

Mode of Action

It is believed to interact with its targets, leading to changes in the actin cytoskeleton . This interaction could potentially alter cellular processes regulated by the actin cytoskeleton.

Biochemical Pathways

Given its target, it is likely to impact pathways related to actin dynamics and cellular processes regulated by the actin cytoskeleton .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely to affect cellular processes regulated by the actin cytoskeleton .

Análisis Bioquímico

Biochemical Properties

It is known that thiophene carboxamide derivatives, such as solamin analogs, show potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide may interact with enzymes, proteins, and other biomolecules involved in mitochondrial function .

Cellular Effects

Given the known antitumor activity of related compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through the inhibition of mitochondrial complex I . This suggests that N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide may also interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Propiedades

IUPAC Name |

N-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-19-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQPZWDEULVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2435128.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2435129.png)

![N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435130.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435131.png)

![N-[1-(1-Phenylimidazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2435132.png)

![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)

![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2435136.png)

![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)